molecular formula C18H17N3O3 B5671213 4-benzyl-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-2-one

4-benzyl-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-2-one

Cat. No. B5671213
M. Wt: 323.3 g/mol
InChI Key: DDEJTQUHUMWMTB-UHFFFAOYSA-N
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Description

4-benzyl-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-2-one belongs to a class of compounds that feature the pyrrolidin-2-one structure. These compounds are of interest due to their presence in many natural products and biologically active molecules. They have been explored for various synthetic and medicinal applications, particularly due to the flexibility of substituting different groups into their nucleus (Rubtsova et al., 2020).

Synthesis Analysis

The synthesis of related compounds often involves one-pot condensation processes. For example, the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones has been achieved through the condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes (Kharchenko et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic methods such as IR, 1H NMR, and mass spectrometry. For instance, a study on related pyrrolidin-2-ones characterized their structure using 1H NMR spectroscopy and IR spectrometry, revealing distinctive bands and peaks that indicate the formation of specific derivatives (Rubtsova et al., 2020).

Chemical Reactions and Properties

These compounds can participate in a range of chemical reactions, leading to the formation of various derivatives. The ability to introduce different substituents at key positions of the pyrrolidin-2-one nucleus is significant for synthesizing new molecules with potential biological activity.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are often determined in the course of synthesis and characterization studies. For example, X-ray crystallography has been used to determine the crystal structure of related compounds, providing insights into their conformation and stability (Kharchenko et al., 2008).

properties

IUPAC Name

4-benzyl-1-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-17-10-14(9-13-5-2-1-3-6-13)11-21(17)12-16-19-20-18(24-16)15-7-4-8-23-15/h1-8,14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEJTQUHUMWMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=NN=C(O2)C3=CC=CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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